Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide
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Overview
Description
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes benzylidene and thiocarbonyl groups attached to a glucopyranoside backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide typically involves multiple steps. One common method starts with the preparation of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. This intermediate is synthesized by reacting methyl alpha-D-glucopyranoside with benzaldehyde in the presence of an acid catalyst such as zinc chloride . The resulting product is then subjected to thiocarbonylation using reagents like thiophosgene or carbon disulfide in the presence of a base . Finally, the disulfide linkage is introduced through oxidative coupling reactions using reagents like iodine or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The purification steps often include crystallization and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Dithiothreitol, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted glucopyranosides
Scientific Research Applications
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide involves its interaction with specific molecular targets and pathways. The thiocarbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways . Additionally, the benzylidene groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A precursor in the synthesis of the target compound, used as a chiral building block.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside: Another derivative with sulfonyl groups, used in similar applications.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(benzyloxy)carbonyl]-alpha-D-glucopyranoside: A related compound with benzyloxycarbonyl groups, used in carbohydrate chemistry.
Uniqueness
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is unique due to its combination of benzylidene, thiocarbonyl, and disulfide functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
73972-60-8 |
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Molecular Formula |
C30H34O14S4 |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
[(4aR,6R,7R,8S,8aS)-6-[[[(4aR,6R,7R,8S,8aS)-8-hydroxy-2-phenyl-7-sulfanylcarbonyloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxymethyldisulfanyl]methoxy]-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxymethanethioic S-acid |
InChI |
InChI=1S/C30H34O14S4/c31-19-21-17(11-35-25(41-21)15-7-3-1-4-8-15)39-27(23(19)43-29(33)45)37-13-47-48-14-38-28-24(44-30(34)46)20(32)22-18(40-28)12-36-26(42-22)16-9-5-2-6-10-16/h1-10,17-28,31-32H,11-14H2,(H,33,45)(H,34,46)/t17-,18-,19+,20+,21-,22-,23-,24-,25?,26?,27+,28+/m1/s1 |
InChI Key |
NGZZMADWRGDHKN-KDKGQNDPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCSSCO[C@@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
Canonical SMILES |
C1C2C(C(C(C(O2)OCSSCOC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
Origin of Product |
United States |
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